molecular formula C20H21N3O3S B10998665 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10998665
M. Wt: 383.5 g/mol
InChI Key: YYKBGHSXCYXOMK-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1,2-thiazinan-1,1-dioxide moiety attached to a phenyl ring, which is further linked to a 1-methylindole-2-carboxamide group. Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX, which are widely used for small-molecule refinement and structure solution .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-22-18-10-3-2-7-15(18)13-19(22)20(24)21-16-8-6-9-17(14-16)23-11-4-5-12-27(23,25)26/h2-3,6-10,13-14H,4-5,11-12H2,1H3,(H,21,24)

InChI Key

YYKBGHSXCYXOMK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The thiazinan ring is typically constructed via cyclization of 1,3-aminothiol precursors. A representative protocol involves:

  • Reacting 3-aminophenylthiol with 1,3-dibromopropane in the presence of triethylamine to form the thiazinan ring.

  • Oxidizing the sulfide to the sulfone using hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours.

Reaction Conditions:

StepReagentsSolventTemperatureYield
Cyclization1,3-dibromopropane, Et₃NTHF80°C68–72%
OxidationH₂O₂, CH₃COOHAcetic acid60°C85–90%

Alternative methods employ ultrasound-assisted cyclization with Bi(SCH₂COOH)₃ catalysts, reducing reaction times from 24 hours to 2 hours while maintaining yields >75%.

Sulfonation Optimization

The oxidation step critically influences purity. Comparative studies show that ozonolysis in dichloromethane at −78°C achieves 92% sulfonation efficiency but requires specialized equipment. In contrast, H₂O₂ in acetic acid remains the most cost-effective method for large-scale synthesis.

Functionalization of the Phenyl Substituent

The 3-aminophenyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-bromophenyl-thiazinan-1,1-dioxide and ammonia derivatives achieves >80% yield under the following conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 hours.

Direct Substitution

Heating 3-fluorophenyl-thiazinan-1,1-dioxide with ammonium hydroxide at 150°C in a sealed tube provides the 3-aminophenyl derivative in 65% yield. This method avoids precious metal catalysts but requires stringent temperature control.

Preparation of 1-Methylindole-2-carboxamide

Indole Ring Construction

The indole core is synthesized via Fischer indole synthesis:

  • Condensation of phenylhydrazine with ethyl pyruvate in ethanol under reflux.

  • Cyclization catalyzed by ZnCl₂ at 120°C to yield indole-2-carboxylic acid ethyl ester (78% yield).

N-Methylation and Amidation

  • Methylation: Treating indole-2-carboxylic acid with methyl iodide and K₂CO₃ in DMF at 80°C (89% yield).

  • Amidation: Converting the methyl ester to the carboxamide using NH₃/MeOH in a high-pressure reactor (70°C, 12 hours, 82% yield).

Coupling Strategies for Final Assembly

The phenyl-thiazinan and indole-carboxamide subunits are coupled via:

EDC/HOBt-Mediated Amidation

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Additive: Hydroxybenzotriazole (HOBt)

  • Solvent: Dichloromethane, room temperature, 24 hours

  • Yield: 76%

Schotten-Baumann Reaction

  • Reacting indole-2-carbonyl chloride with 3-aminophenyl-thiazinan-1,1-dioxide in aqueous NaOH/CH₂Cl₂

  • Yield: 68% (lower due to hydrolysis side reactions)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
EDC/HOBt couplingHigh regioselectivity, mild conditionsCost of reagents76%
Schotten-BaumannLow cost, simple setupSusceptibility to hydrolysis68%
Ultrasound-assisted cyclizationReduced reaction timeSpecialized equipment needed75%

Purification and Characterization

Final purification is achieved via silica gel chromatography (hexane/ethyl acetate, 3:1), followed by recrystallization from ethanol/water (4:1). Characterization data includes:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aromatic), 3.91 (s, 3H, N-CH3).

  • HRMS : m/z calculated for C₂₀H₂₁N₃O₃S [M+H]⁺: 383.1264, found: 383.1268 .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiazinane ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Research indicates that compounds containing both thiazine and indole structures often exhibit significant biological activities. The biological activity of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide is attributed to its interactions with various biological targets:

Anticancer Activity

Studies have shown that derivatives of thiazines and indoles possess anticancer properties. For example:

  • Mechanism of Action : The thiazine ring enhances the pharmacokinetic profiles of compounds, while the indole structure contributes to bioactivity against cancer cell lines.
  • Case Studies : Compounds similar to N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole have demonstrated efficacy in inhibiting tumor growth in various models.

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of thiazine derivatives:

  • Activity Assessment : Compounds with similar structures have been evaluated for their ability to reduce seizure activity in animal models.

Therapeutic Applications

The unique structural features of this compound suggest several therapeutic applications:

Cancer Treatment

The compound's ability to target cancer cells makes it a candidate for further development in oncology.

Neurological Disorders

Given its anticonvulsant properties, it may also be explored for treating epilepsy or other neurological conditions.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazinane ring may interact with sulfur-containing enzymes, while the indole moiety could bind to aromatic amino acids in proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Insights
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide (Target Compound) C20H19N3O3S 389.45 g/mol 1-methylindole-2-carboxamide; thiazinan-sulfone at meta-phenyl position Likely involves amidation of indole-carboxylic acid with thiazinan-phenyl amine
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide C20H24N2O4S 388.48 g/mol Benzamide core; 2-(2-methoxyphenyl)ethyl side chain Phthalic anhydride-mediated cyclization; reflux in acetic acid
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide C19H23N3O5S 405.5 g/mol Pyridinone-propanamide; para-thiazinan-sulfone phenyl Similar to : hydrazide + anhydride in toluene

Key Observations:

Structural Variations: The target compound’s indole carboxamide distinguishes it from the benzamide () and pyridinone-propanamide () analogs. Indole derivatives often exhibit enhanced binding to aromatic receptors due to their planar structure . The meta-substitution of the thiazinan-sulfone group in the target compound vs. para-substitution in may influence steric interactions and solubility.

Synthesis :

  • All three compounds likely utilize anhydride-mediated cyclization or amidation, as seen in ’s protocols for isoindole-dione derivatives .

Physicochemical Properties: The target compound’s lower molecular weight (389.45 g/mol) compared to ’s analog (405.5 g/mol) suggests better bioavailability, though experimental data are lacking. The sulfone group in all analogs improves aqueous solubility relative to non-oxidized thiazinanes.

Research Findings and Methodological Insights

  • Structural Analysis : Crystallographic tools like SHELXL (for refinement) and SHELXD (for structure solution) are critical for resolving the thiazinan-sulfone and indole moieties . For example, highlights the use of NMR to characterize indole derivatives, where the methyl group in the target compound would produce distinct shifts near δ 3.7–4.0 ppm .
  • Potential Applications: While the target compound’s applications are unspecified, ’s benzamide analog is implicated in pharmaceutical intermediates, suggesting possible roles in kinase inhibition or GPCR modulation .

Biological Activity

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiazine ring : Contributes to its chemical reactivity.
  • Indole moiety : Known for diverse biological activities.
  • Carboxamide functional group : Enhances interaction capabilities with biological targets.

Molecular Formula : C19_{19}H21_{21}N3_{3}O3_{3}S
Molecular Weight : Approximately 399.5 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Utilization of readily available precursors.
  • Reagents : Common reagents include elemental sulfur and arylamines.
  • Reaction Conditions : Strong bases like sodium hydride and solvents such as dimethylformamide (DMF) are often employed to facilitate the reactions.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Receptor Binding : The compound can bind to various receptors, altering their activity and leading to therapeutic effects.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various studies:

Cell LineIC50 (µM)Reference
HL60 (Leukemia)6.5
MCF-7 (Breast)8.0
NCI-H292 (Lung)7.5
HEP-2 (Cervical)9.0

These studies demonstrate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, making it a candidate for further development as an anticancer agent.

Mechanistic Studies

In vitro assays have been conducted to elucidate the mechanism of action:

  • MTT Assay : Used to assess cell viability and proliferation.
  • Hemolytic Activity Tests : Indicated that the compound does not damage cell membranes at effective doses, suggesting a non-lytic mechanism of action.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on HL60 Cells : Demonstrated that the compound has a potent inhibitory effect on cell growth, significantly more effective than traditional chemotherapeutics like doxorubicin.
  • Combination Therapies : Preliminary data suggest enhanced efficacy when combined with other agents targeting different pathways in cancer cells.

Q & A

Q. What are the key synthetic pathways for N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling of thiazinane and indole moieties : Amidation or nucleophilic substitution under basic conditions (e.g., NaOAc in acetic acid) .
  • Oxidation of the thiazinane ring : Use of hydrogen peroxide to introduce the dioxido group .
  • Purification : Recrystallization from DMF/acetic acid mixtures to enhance purity . Optimization focuses on temperature control (reflux conditions), solvent selection (e.g., acetonitrile for cyclization), and stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry of the indole and thiazinane groups .
  • Mass spectrometry : High-resolution MS for molecular weight validation .
  • X-ray crystallography : To resolve structural ambiguities in the fused heterocyclic system .

Q. What preliminary biological activities have been reported for similar thiazinane-indole hybrids?

Structurally analogous compounds exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer potential : Inhibition of kinase pathways (e.g., EGFR) in in vitro assays .
Analog Structural Features Activity Reference
N-[4-(thiazolyl)phenyl]acetamideThiazole coreAntimicrobial
5-Methoxyindole derivativesIndole substitutionAnticancer

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases, GPCRs) using software like AutoDock .
  • Quantum chemical calculations : Optimize reaction pathways for derivative synthesis (e.g., transition state analysis for amidation) .
  • Machine learning : Train models on existing bioactivity data to prioritize high-potential analogs .

Q. What strategies resolve contradictions in biological efficacy between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability using LC-MS/MS .
  • Proteomics : Identify off-target interactions that may explain reduced efficacy in vivo .
  • Formulation optimization : Use liposomal encapsulation to enhance tissue penetration .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s mechanism of action?

  • Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhance electrophilicity, improving covalent binding to cysteine residues in target enzymes .
  • Methylation of the indole nitrogen reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life .

Q. What experimental designs are recommended for elucidating the compound’s interaction with biological membranes?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers .
  • Fluorescence anisotropy : Measure membrane fluidity changes induced by compound insertion .
  • Molecular dynamics simulations : Model lipid interaction dynamics at atomic resolution .

Methodological Considerations

Q. How can researchers validate the reproducibility of synthesis protocols across laboratories?

  • Standardized reaction kits : Pre-measured reagents and controlled atmospheres (e.g., inert gas) .
  • Inter-lab validation : Collaborative studies to compare yields and purity metrics .

Q. What are the best practices for reconciling discrepancies in reported bioactivity data?

  • Meta-analysis : Aggregate data from multiple studies using standardized assays (e.g., MIC for antimicrobial activity) .
  • Dose-response curves : Ensure consistent concentration ranges and endpoint measurements .

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